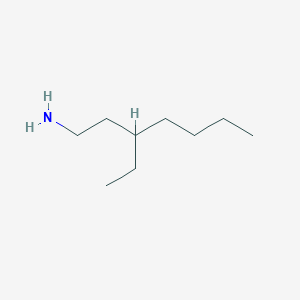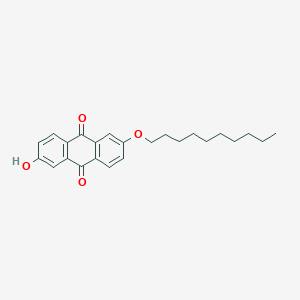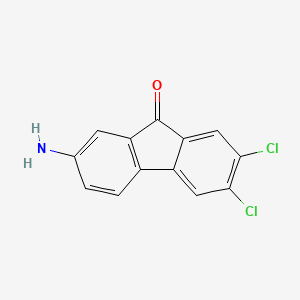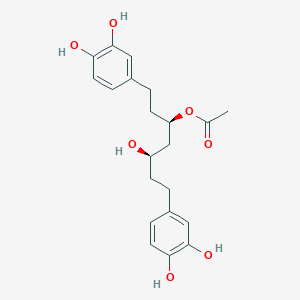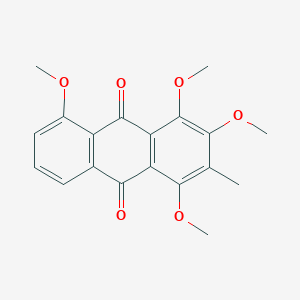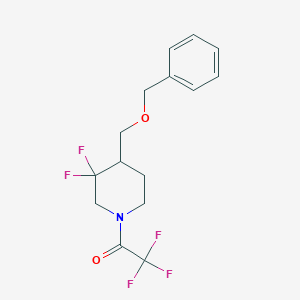
1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, difluoropiperidine, and trifluoroethanone moieties. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group is introduced through a reaction between benzyl alcohol and an appropriate halide under basic conditions.
Synthesis of Difluoropiperidine: The difluoropiperidine moiety is synthesized by fluorinating a piperidine derivative using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Coupling Reaction: The benzyloxy and difluoropiperidine intermediates are coupled using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the difluoropiperidine and trifluoroethanone moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone include:
1-(4-(Methoxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanone: This compound has a methoxy group instead of a benzyloxy group, which may alter its chemical reactivity and biological activity.
1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoroethanol: The alcohol derivative may have different solubility and reactivity compared to the ketone.
1-(4-((Benzyloxy)methyl)-3,3-difluoropiperidin-1-yl)-2,2,2-trifluoropropanone: This compound has an additional carbon in the alkyl chain, which can affect its steric properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16F5NO2 |
|---|---|
Molecular Weight |
337.28 g/mol |
IUPAC Name |
1-[3,3-difluoro-4-(phenylmethoxymethyl)piperidin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C15H16F5NO2/c16-14(17)10-21(13(22)15(18,19)20)7-6-12(14)9-23-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
InChI Key |
YHKKSXWIZCJNNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1COCC2=CC=CC=C2)(F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


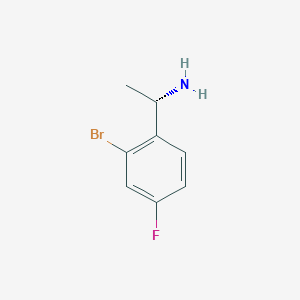
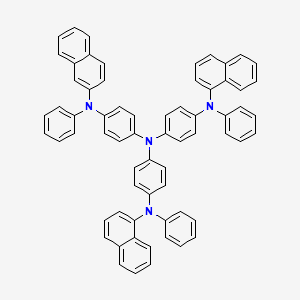
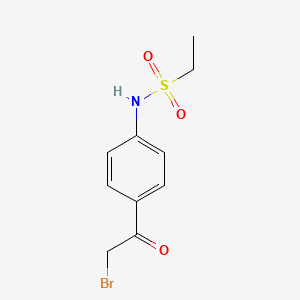
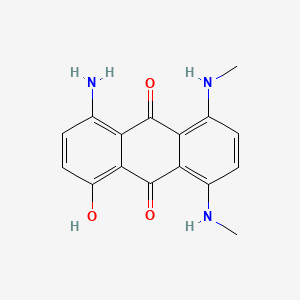
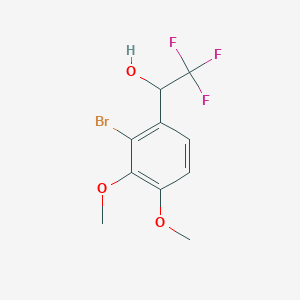
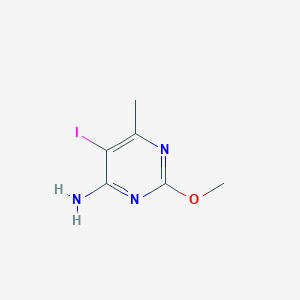
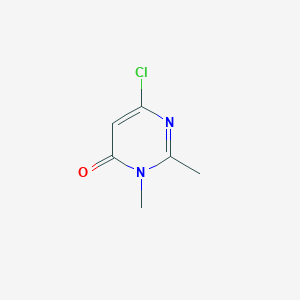
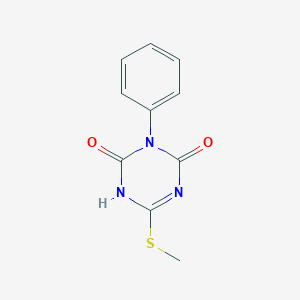
![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)
